1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride 1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride MS351 is an antagonist of chromobox 7 (CBX7) that acts by binding the CBX7 chromodomain. It enhances the binding of long noncoding RNA to the CBX7 chromodomain when used at 25 µM. MS351 induces transcriptional derepression of CBX7 target genes, including p16 (INK4a), in mouse embryonic stem cells and human prostate cancer PC3 cells.
Brand Name: Vulcanchem
CAS No.: 472984-79-5
VCID: VC21234609
InChI: InChI=1S/C23H21Cl2N3O.ClH/c1-15-6-2-3-7-17(15)13-27-20-8-4-5-9-21(20)28(23(27)26)14-22(29)16-10-11-18(24)19(25)12-16;/h2-12,22,26,29H,13-14H2,1H3;1H
SMILES: CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O.Cl
Molecular Formula: C23H22Cl3N3O
Molecular Weight: 462.8 g/mol

1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride

CAS No.: 472984-79-5

Cat. No.: VC21234609

Molecular Formula: C23H22Cl3N3O

Molecular Weight: 462.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride - 472984-79-5

Specification

Description MS351 is an antagonist of chromobox 7 (CBX7) that acts by binding the CBX7 chromodomain. It enhances the binding of long noncoding RNA to the CBX7 chromodomain when used at 25 µM. MS351 induces transcriptional derepression of CBX7 target genes, including p16 (INK4a), in mouse embryonic stem cells and human prostate cancer PC3 cells.
CAS No. 472984-79-5
Molecular Formula C23H22Cl3N3O
Molecular Weight 462.8 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride
Standard InChI InChI=1S/C23H21Cl2N3O.ClH/c1-15-6-2-3-7-17(15)13-27-20-8-4-5-9-21(20)28(23(27)26)14-22(29)16-10-11-18(24)19(25)12-16;/h2-12,22,26,29H,13-14H2,1H3;1H
Standard InChI Key MKNQRBLTOKQOHW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O.Cl
Canonical SMILES CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O.Cl

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